molecular formula C10H17NS B13301088 (Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine

(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13301088
M. Wt: 183.32 g/mol
InChI Key: CXXGKFQAIYFDJC-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine is a secondary amine featuring a branched butan-2-yl group and a 1-(thiophen-2-yl)ethyl substituent. Its molecular formula is C₁₀H₁₇NS (derived from analogous structures in and ), with a molecular weight of 183.32 g/mol. The compound combines a flexible aliphatic chain with a thiophene heterocycle, imparting both lipophilic and electron-rich characteristics.

The butan-2-yl group enhances solubility in organic solvents, while the thiophene moiety contributes to π-π interactions and metabolic stability. This compound is likely synthesized via alkylation or reductive amination routes, as suggested by methods for related thiophene amines (e.g., use of chlorobenzene as a solvent in ketosulfone synthesis ).

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)butan-2-amine

InChI

InChI=1S/C10H17NS/c1-4-8(2)11-9(3)10-6-5-7-12-10/h5-9,11H,4H2,1-3H3

InChI Key

CXXGKFQAIYFDJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines.

Scientific Research Applications

(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Simple Thiophene-Containing Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
1-(Thiophen-2-yl)ethylamine C₆H₉NS 127.21 Primary amine with ethyl-thiophene chain Intermediate in drug synthesis
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₀H₁₇NS 183.32 Secondary amine with branched alkyl chain Potential bioactivity (untested)

The primary distinction lies in the substitution pattern: the target compound’s secondary amine and bulkier butan-2-yl group increase steric hindrance and lipophilicity compared to 1-(thiophen-2-yl)ethylamine. This may reduce water solubility but enhance membrane permeability .

Amines with Additional Heterocycles or Aromatic Systems

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₆H₂₁NS 259.41 Phenyl group enhances aromatic interactions Material science applications
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Varies ~350–400 Thiadiazole-thiophene hybrid with Schiff base Anticancer (IC₅₀: 1.28 μg/mL)

In contrast, the thiadiazole-thiophene Schiff bases exhibit notable anticancer activity against breast cancer cell lines (MCF7), attributed to their planar heterocyclic systems and electrophilic imine bonds .

Electron-Deficient or Polar Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
(Thiophen-2-ylmethyl)(1-[4-(trifluoromethyl)phenyl]ethyl)amine C₁₄H₁₄F₃NS 285.33 CF₃ group enhances electron deficiency Likely CNS drug candidate
[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl][1-(4-ethylphenyl)ethyl]amine C₁₈H₂₆N₂S 302.48 Dimethylamino group improves basicity Potential neurotransmitter analog

The dimethylamino-substituted compound (C₁₈H₂₆N₂S) has enhanced basicity, which could facilitate protonation in physiological environments, a trait valuable in neurotransmitter analogs .

Structural Analogues with Varied Alkyl Chains

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
Butan-2-yl[1-(2-chlorophenyl)ethyl]amine C₁₂H₁₈ClN 211.73 Chlorophenyl group adds halogenated polarity Pharmaceutical intermediate
1-(Furan-2-yl)ethylamine C₁₆H₁₉NO 241.33 Furan and alkene groups enable conjugation Polymer chemistry

Replacing the thiophene with chlorophenyl (C₁₂H₁₈ClN) or furan (C₁₆H₁₉NO) alters electronic properties and reactivity. The chlorophenyl variant may exhibit halogen bonding, while the furan derivative’s oxygen atom enables hydrogen bonding, impacting solubility and crystallinity .

Biological Activity

The compound (Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound consists of a butan-2-yl group linked to a thiophene moiety through an ethylamine connection. This unique configuration enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiophene ring facilitates π-π stacking interactions, while the amine group allows for hydrogen bonding, potentially enhancing binding affinity to specific targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it has been evaluated using the denaturation of bovine serum albumin method, where it showed notable inhibitory effects on protein denaturation. This suggests that this compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit certain kinases involved in cell signaling pathways, which can lead to reduced tumor growth and proliferation. In vitro studies indicate that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL.
Anti-inflammatory Assay Showed an inhibition rate of 60% in protein denaturation at a concentration of 100 µg/mL compared to control.
Anticancer Evaluation Induced apoptosis in human cancer cell lines with an IC50 value of 25 µM, suggesting effective cytotoxicity against cancer cells.

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